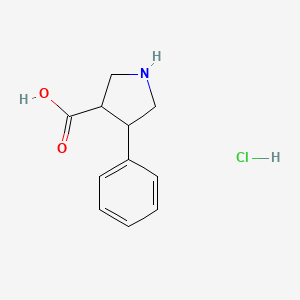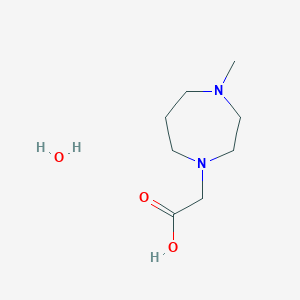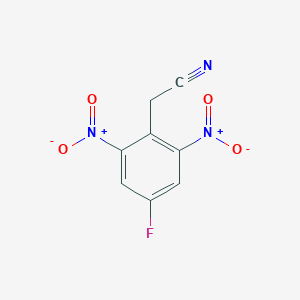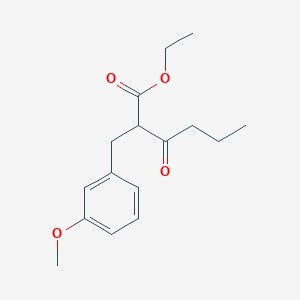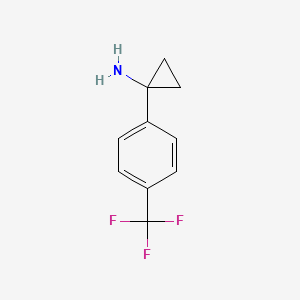
1-(4-(三氟甲基)苯基)环丙胺
描述
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is an organic compound with the chemical formula C10H10F3N . It is a white crystalline solid with a pungent smell . It has certain application value in the field of medicine .
Synthesis Analysis
The preparation method of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is relatively simple. A common method is to obtain the target compound by sulfonation, acylation, and reduction of benzyl alcohol .Molecular Structure Analysis
The molecular weight of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is 201.19 g/mol . The InChI code is 1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 .Chemical Reactions Analysis
The compound may be irritating to the lungs, skin, and eyes . Therefore, appropriate protective gloves and glasses are required for handling . In addition, one should not inhale its dust or vapor, avoid contact with fire and high temperature .Physical And Chemical Properties Analysis
The compound has a density of 1.281g/cm³ . Its boiling point is 226.7°C at 760 mmHg . The flash point is 96.3°C . The vapor pressure is 0.0807mmHg at 25°C .科学研究应用
合成与表征
1-(4-(三氟甲基)苯基)环丙胺一直是有机合成和表征领域的研究对象。研究表明成功合成了trans-2-(三氟甲基)环丙胺,强调了将羧基转化为三氟甲基基团的过程,使用了四氟化硫(Bezdudny et al., 2011)。此外,已经记录了从新型1-(3', 5'-双(三氟甲基)苯基)哌哪二酐(6FPPMDA)合成和表征聚酰亚胺等聚合物的过程,突显了1-(4-(三氟甲基)苯基)环丙胺衍生物在聚合物化学中的重要作用(Myung, Ahn, & Yoon, 2004)。
有机化学与催化
在有机化学中,该分子已被用于环丙烷化和卡宾偶联等反应。报道的光解诱导的1,2-迁移反应展示了该分子在化学转化中的多功能性(Despagnet-Ayoub等,2003)。此外,环丙烷化反应在合成顺式三氟甲基环丙烷方面发挥了重要作用,表明该分子在创造结构复杂且药理学相关的化合物方面具有潜力(Hock et al., 2017)。
分子设计与治疗潜力
该化合物已被牵涉到设计针对特定酶的抑制剂,如赖氨酸特异性去甲基化酶-1(LSD1),表明其在治疗精神分裂症、雷特氏综合征、脆性X综合征、阿尔茨海默病、癫痫和药物成瘾等疾病方面的潜在应用(Blass, 2016)。这展示了该分子在药物发现中的重要性,以及其在开发新的治疗药物方面的潜力。
材料科学与聚合物技术
该化合物的衍生物已被用于合成新型聚酰亚胺,突显了其在材料科学中的相关性。这些聚酰亚胺具有良好的热稳定性、优异的机械性能和高光学透明度等理想特性,使其适用于各种工业应用(Yin et al., 2005)。
安全和危害
未来方向
属性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYCBTXBMMOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697632 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine | |
CAS RN |
474709-86-9 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


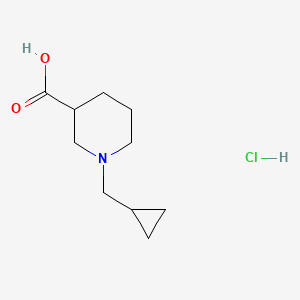
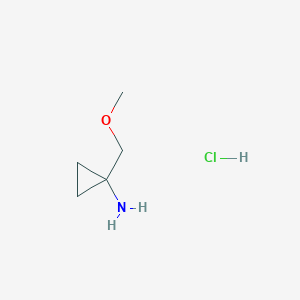
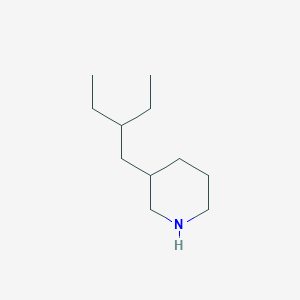
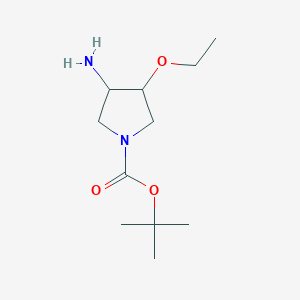
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
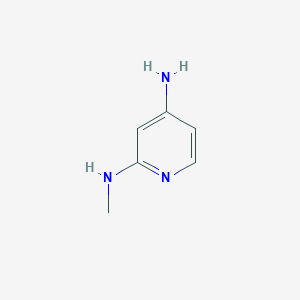
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)

